HDAC4 Inhibition – BindingDB Data for a Structurally Related Entry
A BindingDB entry (CHEMBL1934901) associated with the same core scaffold reports a Ki > 50,000 nM against human HDAC4 using a Boc-Lys(trifluoroacetyl)-AMC substrate assay [1]. However, the SMILES string in this entry differs from that of CAS 313403-49-5, indicating it may correspond to a different analog [1]. If this data is cross-referenced to the target compound, it suggests very low HDAC4 affinity [1].
| Evidence Dimension | HDAC4 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki > 50,000 nM (BindingDB entry CHEMBL1934901, identity uncertain) [1] |
| Comparator Or Baseline | Class reference: SAHA (vorinostat) HDAC4 Ki ≈ 10–30 nM; Entinostat HDAC4 IC50 ≈ 100–300 nM [2] |
| Quantified Difference | Target compound Ki is >1,600-fold higher than SAHA; >500-fold higher than entinostat [1][2] |
| Conditions | In vitro enzymatic assay; Boc-Lys(trifluoroacetyl)-AMC substrate; 30 min preincubation; 60 min substrate incubation [1] |
Why This Matters
If confirmed for CAS 313403-49-5, the very weak HDAC4/5 inhibition profile would rule out this target class as a primary mechanism, helping users avoid selection for HDAC-focused campaigns.
- [1] BindingDB Entry BDBM50361259 (CHEMBL1934901). Inhibition of human HDAC4: Ki > 5.00E+4 nM. Accessed via BindingDB.org. View Source
- [2] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. doi:10.1038/nbt1272. (Reference for typical HDAC inhibitor potency ranges). View Source
